molecular formula C10H15NO2 B14673979 (4-Methylcyclohexyl) 2-cyanoacetate CAS No. 42024-49-7

(4-Methylcyclohexyl) 2-cyanoacetate

Cat. No.: B14673979
CAS No.: 42024-49-7
M. Wt: 181.23 g/mol
InChI Key: CMCOEZDHRFGTBM-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl) 2-cyanoacetate is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyanoacetic acid and features a cyclohexane ring substituted with a methyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl) 2-cyanoacetate typically involves the esterification of cyanoacetic acid with 4-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl) 2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4-Methylcyclohexyl) 2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl) 2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A simpler ester of cyanoacetic acid, used as an intermediate in organic synthesis.

    Ethyl cyanoacetate: Another ester of cyanoacetic acid, commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(4-Methylcyclohexyl) 2-cyanoacetate is unique due to the presence of the cyclohexane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from simpler cyanoacetate esters.

Properties

CAS No.

42024-49-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-cyanoacetate

InChI

InChI=1S/C10H15NO2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11/h8-9H,2-6H2,1H3

InChI Key

CMCOEZDHRFGTBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CC#N

Origin of Product

United States

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